
6-Bromo-2-chloro-1H-indole-3-carbaldehyde
Vue d'ensemble
Description
6-Bromo-2-chloro-1H-indole-3-carbaldehyde is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a CAS Number of 1221792-00-2 and a molecular weight of 258.5 . The IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H5BrClNO/c10-5-1-2-6-7(4-13)9(11)12-8(6)3-5/h1-4,12H . This indicates the molecular structure of the compound.Chemical Reactions Analysis
Indole-3-carbaldehyde, a related compound, has reactivity typical of aromatic aldehydes. It can be easily oxidized to indole-3-carboxylic acid . It also condenses with nitromethane in a Henry reaction to give 3-nitrovinyl indole .Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 257 - 258 degrees .Applications De Recherche Scientifique
Marine Sponge Alkaloids
A study identified 6-bromo-2-chloro-1H-indole-3-carbaldehyde as part of the bisindole alkaloids isolated from the marine sponge Smenospongia sp. These compounds are of interest for their potential biological activities and structural uniqueness (McKay et al., 2002).
Molecular Interactions and Characterization
Another research explored the molecular interactions and characterization of a compound related to this compound. This study highlighted the significance of understanding intermolecular interactions and their implications in designing new molecules (Barakat et al., 2017).
Antibacterial Activities
The compound has been used in the synthesis of indole-3-carbaldehyde semicarbazone derivatives, which showed promising antibacterial activities against various bacterial strains. This indicates its potential in the development of new antibacterial agents (Carrasco et al., 2020).
Crystal Structure Analysis
Research on 5-Bromo-1H-indole-3-carbaldehyde, a related compound, focused on its crystal structure analysis. Understanding its structural aspects can be crucial for its application in material science and pharmaceuticals (Ali, Halim, & Ng, 2005).
Marine Bryozoan Derivatives
A study on the marine bryozoan Flustra foliacea identified derivatives of this compound, contributing to the understanding of marine natural products and their potential therapeutic applications (Peters, König, Terlau, & Wright, 2002).
Indonesian Sponge Study
The compound has also been isolated from the Indonesian sponge Iotrochota purpurea. Such studies expand the knowledge of marine-derived natural products and their possible pharmaceutical uses (Ibrahim et al., 2009).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 6-Bromo-2-chloro-1H-indole-3-carbaldehyde is CYP2A6 , a key enzyme involved in nicotine metabolism . This compound acts as an inhibitor of CYP2A6, which can potentially reduce cigarette smoking .
Mode of Action
This compound interacts with its target, CYP2A6, by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition results in a decrease in the metabolism of nicotine, which can potentially lead to a reduction in cigarette smoking .
Biochemical Pathways
The compound affects the nicotine metabolic pathway, specifically the CYP2A6-mediated metabolism of nicotine . By inhibiting CYP2A6, the compound reduces the conversion of nicotine to cotinine, a major metabolite of nicotine. This can lead to a decrease in the desire to smoke.
Result of Action
The molecular effect of this compound’s action is the inhibition of CYP2A6, leading to a decrease in nicotine metabolism . On a cellular level, this can result in reduced nicotine-induced signaling, potentially leading to a decrease in the desire to smoke.
Analyse Biochimique
Biochemical Properties
6-Bromo-2-chloro-1H-indole-3-carbaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of biologically active molecules. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of complex structures. For instance, it can act as a precursor in multicomponent reactions, leading to the synthesis of diverse heterocyclic compounds . These interactions are often mediated by the aldehyde group, which can form covalent bonds with nucleophilic sites on enzymes and proteins, thereby influencing their activity and function.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of protein kinases, which are crucial regulators of cell signaling pathways . Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction . For instance, the aldehyde group of this compound can form covalent bonds with the active sites of enzymes, leading to their inhibition. Additionally, this compound can influence gene expression by interacting with transcription factors, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods or under specific conditions, such as exposure to light or heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound can modulate biochemical pathways without causing significant toxicity . At higher doses, it can induce toxic effects, such as cellular damage and apoptosis. Threshold effects have been observed, where the compound exhibits a dose-dependent increase in its biological activity, with higher doses leading to more pronounced effects on cellular function and viability.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other biologically active compounds . For example, it can undergo oxidation and reduction reactions, leading to the formation of metabolites that can further participate in biochemical processes. These metabolic transformations can influence the overall metabolic flux and levels of specific metabolites within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can affect its biological activity, with higher concentrations in specific regions leading to more pronounced effects on cellular function.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function . This compound can be targeted to specific compartments or organelles within cells through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can modulate enzyme activity and cellular metabolism.
Propriétés
IUPAC Name |
6-bromo-2-chloro-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO/c10-5-1-2-6-7(4-13)9(11)12-8(6)3-5/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWHDYUIBRZNGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=C2C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



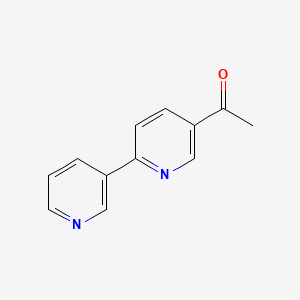
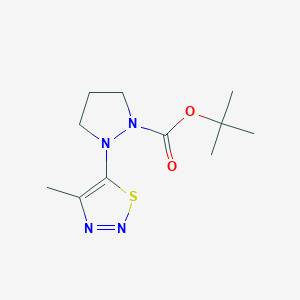
![1-(3,5-Dichlorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B1393747.png)
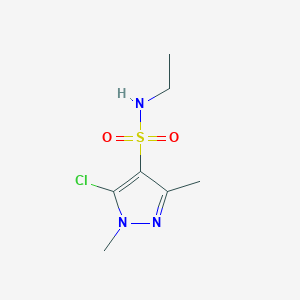
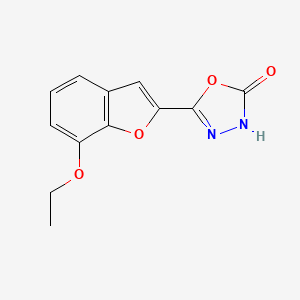
![3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1393753.png)
![4'-[(tert-Butoxycarbonyl)amino][1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1393754.png)
![3-Fluoro-[1,1'-biphenyl]-4,4'-diol](/img/structure/B1393755.png)
![4'-Methoxy-5-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1393758.png)
![4-{[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]methyl}benzonitrile](/img/structure/B1393760.png)

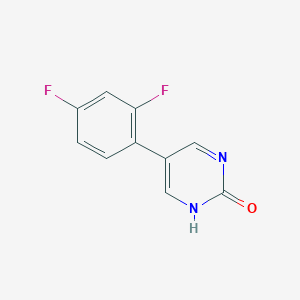
![2'-Fluoro-4'-methyl-5-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1393765.png)
